molecular formula C12H12FNO2S2 B6540054 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060310-18-0

4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6540054
CAS RN: 1060310-18-0
M. Wt: 285.4 g/mol
InChI Key: GGZRBVALZIJNGE-UHFFFAOYSA-N
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Description

Thiophene-based compounds are a significant class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be solved by direct methods using software like SHELXS and refined by the full-matrix least-squares procedure on F2 for all data .


Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds depend on their specific structure. For example, 3-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]aniline has a molecular weight of 221.3 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological target they interact with .

Future Directions

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They continue to be an area of interest for the development of new drugs and materials.

properties

IUPAC Name

4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c1-9-6-11(13)2-3-12(9)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZRBVALZIJNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

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